N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine
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Overview
Description
N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine: is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a hydroxylamine group attached to a dimethylpentan-3-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine typically involves the reaction of 2,2-dimethylpentan-3-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxylamine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine is used as an intermediate in organic synthesis, particularly in the preparation of other nitrogen-containing compounds. Its reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine: In biological research, this compound may be used as a reagent for modifying biomolecules or as a precursor for bioactive compounds
Industry: In industrial settings, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
- N-(2,4-Dimethylpentan-3-ylidene)hydroxylamine
- N-(2,2-Dimethylbutan-3-ylidene)hydroxylamine
Comparison: N-(2,2-Dimethylpentan-3-ylidene)hydroxylamine is unique due to its specific structural configuration, which influences its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and suitability for specific synthetic or industrial processes.
Properties
CAS No. |
73153-82-9 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-(2,2-dimethylpentan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-5-6(8-9)7(2,3)4/h9H,5H2,1-4H3 |
InChI Key |
CZPJMWXHYJNWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C(C)(C)C |
Origin of Product |
United States |
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